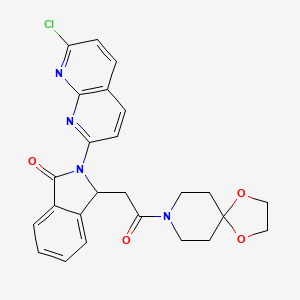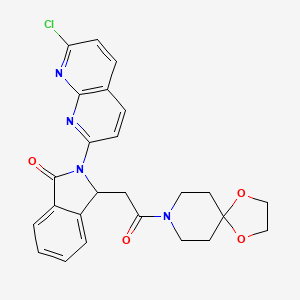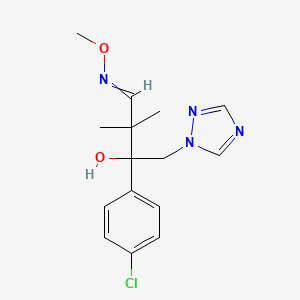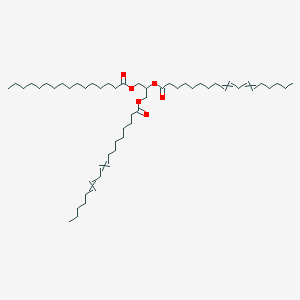
(3-Hexadecanoyloxy-2-octadeca-9,12-dienoyloxypropyl) octadeca-9,12-dienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Hexadecanoyloxy-2-octadeca-9,12-dienoyloxypropyl) octadeca-9,12-dienoate: is a complex lipid molecule. It is a type of triglyceride, which is a major component of natural fats and oils. This compound is characterized by its long-chain fatty acids, which include hexadecanoic acid (palmitic acid) and octadeca-9,12-dienoic acid (linoleic acid). These fatty acids are esterified to a glycerol backbone, forming a structure that is significant in various biological and industrial contexts.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Hexadecanoyloxy-2-octadeca-9,12-dienoyloxypropyl) octadeca-9,12-dienoate typically involves the esterification of glycerol with the respective fatty acids. The process can be carried out using chemical catalysts such as sulfuric acid or enzymatic catalysts like lipases. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or lipase
Solvent: Organic solvents like toluene or hexane
Reaction Time: Several hours to ensure complete esterification
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves:
Feedstock: Natural oils rich in linoleic and palmitic acids
Catalyst: Immobilized lipase enzymes
Temperature: Controlled to optimize enzyme activity
Purification: Using distillation or chromatography to isolate the desired triglyceride
化学反应分析
Types of Reactions:
Oxidation: The double bonds in the linoleic acid moieties can undergo oxidation, leading to the formation of hydroperoxides and other oxidative products.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions, yielding free fatty acids and glycerol.
Transesterification: This reaction involves the exchange of the ester groups with alcohols, often catalyzed by bases like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Oxygen or ozone, often in the presence of a catalyst like cobalt or manganese salts.
Hydrolysis: Hydrochloric acid or sodium hydroxide, typically at elevated temperatures.
Transesterification: Methanol or ethanol, with sodium methoxide or potassium hydroxide as catalysts.
Major Products Formed:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids (palmitic acid and linoleic acid) and glycerol.
Transesterification: Methyl or ethyl esters of the fatty acids and glycerol.
科学研究应用
Chemistry:
Synthesis of Biodegradable Polymers: The compound can be used as a monomer in the synthesis of biodegradable polyesters.
Surfactants: It serves as a precursor for the synthesis of surfactants used in detergents and emulsifiers.
Biology:
Cell Membrane Studies: As a component of cell membranes, it is used in studies related to membrane fluidity and permeability.
Lipid Metabolism Research: It is used to investigate the metabolic pathways of triglycerides in organisms.
Medicine:
Drug Delivery Systems: The compound is explored for its potential in forming lipid-based drug delivery systems.
Nutritional Supplements: It is studied for its role in providing essential fatty acids in dietary supplements.
Industry:
Cosmetics: Used in formulations of creams and lotions for its emollient properties.
Food Industry: It is used as an ingredient in margarine and other fat-based products.
作用机制
The mechanism of action of (3-Hexadecanoyloxy-2-octadeca-9,12-dienoyloxypropyl) octadeca-9,12-dienoate involves its interaction with biological membranes and enzymes. The compound integrates into lipid bilayers, affecting membrane fluidity and function. It also serves as a substrate for lipases, which hydrolyze the ester bonds to release free fatty acids and glycerol. These fatty acids can then participate in various metabolic pathways, including beta-oxidation and the synthesis of bioactive lipids.
相似化合物的比较
- (3-Hexadecanoyloxy-2-octadeca-9,12,15-trienoyloxypropyl) octadeca-9,12-dienoate
- (3-Hexadecanoyloxy-2-octadeca-9,12-dienoyloxypropyl) octadeca-9,12,15-trienoate
- (3-Hexadecanoyloxy-2-octadeca-9,12-dienoyloxypropyl) octadeca-9,12-dienoate
Uniqueness: The uniqueness of this compound lies in its specific combination of fatty acids, which imparts distinct physical and chemical properties. Compared to similar compounds, it has a unique balance of saturation and unsaturation in its fatty acid chains, affecting its melting point, oxidative stability, and biological activity.
属性
IUPAC Name |
(3-hexadecanoyloxy-2-octadeca-9,12-dienoyloxypropyl) octadeca-9,12-dienoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H98O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h16-17,19-20,25-28,52H,4-15,18,21-24,29-51H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAWUIOWWNQCQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H98O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
855.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3S)-1-(5-bromopyrimidin-2-yl)-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride](/img/structure/B10782768.png)
![N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradec-2-enamide](/img/structure/B10782770.png)
![N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-14-methylpentadec-2-enamide](/img/structure/B10782771.png)

![(4S,5S,7E,9R,11Z,13S,15S,17S,19R,21R,25R,27R,27aS)-17-(Acetyloxy)-4,5,6,9,10,11,12,13,14,15,16,17,18,19,20,21,22,23,25,26,27,27a-docosahydro-5,15,21-trihydroxy-25-[(1R)-1-hydroxyethyl]-11-(2-methoxy-2-oxoethylidene)-6,6,16,16-tetramethyl-2,23-dioxo-5,27](/img/structure/B10782781.png)
![4,4'-[1,3-Phenylenebis(oxy-4,1-phenyleneimino)]bis[4-oxo-2-Butenoic acid](/img/structure/B10782798.png)

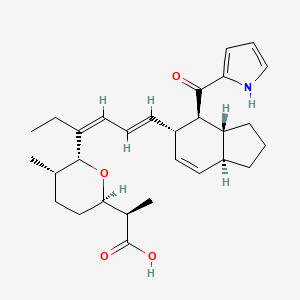
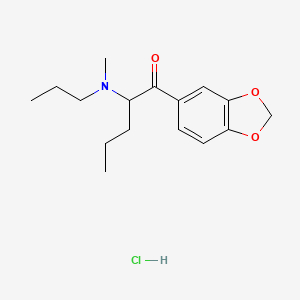

![(2S,3S,4S,5R,6S)-6-[2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10782828.png)
